(3S)-(-)-3-Acetamidopyrrolidine chemical properties and structure
(3S)-(-)-3-Acetamidopyrrolidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3S)-(-)-3-Acetamidopyrrolidine, a key chiral intermediate in pharmaceutical research and development. The pyrrolidine scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds, making its derivatives, such as (3S)-(-)-3-Acetamidopyrrolidine, valuable building blocks in the design of novel therapeutics.[1][2] The inherent chirality and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of functional groups, which is crucial for effective interaction with biological targets.[1]
Chemical Properties and Structure
(3S)-(-)-3-Acetamidopyrrolidine is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Melting Point | 56-58 °C | [4] |
| Boiling Point | 70-72 °C at 40 mmHg | [4] |
| Appearance | White to Orange to Green powder to crystal | |
| SMILES | CC(=O)N[C@H]1CCNC1 | [3] |
| InChI | InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 | [3] |
| InChIKey | NVIYDYVCYFKVCW-RGMNGODLSA-N | [3] |
| CAS Number | 114636-31-6 |
The structure of (3S)-(-)-3-Acetamidopyrrolidine is characterized by a five-membered pyrrolidine ring with an acetamido group at the chiral third position, which possesses the (S)-configuration.
Caption: Chemical structure of (3S)-(-)-3-Acetamidopyrrolidine.
Experimental Protocols
Synthesis of (3S)-(-)-3-Acetamidopyrrolidine
A common and straightforward method for the synthesis of (3S)-(-)-3-Acetamidopyrrolidine is the N-acetylation of (3S)-3-aminopyrrolidine. This reaction is typically carried out using acetic anhydride as the acetylating agent.
Materials:
-
(3S)-3-aminopyrrolidine
-
Acetic anhydride[5]
-
A suitable solvent (e.g., dichloromethane, methanol)
-
A base (e.g., triethylamine, pyridine) (optional, to neutralize the acetic acid byproduct)
Procedure:
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Dissolve (3S)-3-aminopyrrolidine in the chosen solvent in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution. If a base is used, it can be added prior to or concurrently with the acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acetic anhydride and acetic acid, followed by extraction with an organic solvent.
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The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude (3S)-(-)-3-Acetamidopyrrolidine can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
If recrystallization is not effective, the compound can be purified by silica gel column chromatography.
-
A suitable eluent system, such as a gradient of methanol in dichloromethane, is used to separate the desired product from impurities.
-
Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified (3S)-(-)-3-Acetamidopyrrolidine.
Spectroscopic Data
Expected ¹H NMR Spectral Data (in CDCl₃, estimated):
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δ ~ 1.9-2.1 ppm (s, 3H): Protons of the acetyl methyl group.
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δ ~ 1.8-2.3 ppm (m, 2H): Protons at the C4 position of the pyrrolidine ring.
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δ ~ 2.8-3.4 ppm (m, 4H): Protons at the C2 and C5 positions of the pyrrolidine ring.
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δ ~ 4.2-4.5 ppm (m, 1H): Proton at the C3 chiral center.
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δ ~ 5.5-6.5 ppm (br s, 1H): Amide N-H proton.
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δ ~ 1.5-2.5 ppm (br s, 1H): Pyrrolidine N-H proton.
Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):
-
δ ~ 23 ppm: Acetyl methyl carbon.
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δ ~ 30-35 ppm: C4 of the pyrrolidine ring.
-
δ ~ 45-50 ppm: C2 and C5 of the pyrrolidine ring.
-
δ ~ 50-55 ppm: C3 of the pyrrolidine ring.
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δ ~ 170 ppm: Carbonyl carbon of the acetamido group.
Applications in Drug Discovery
The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active molecules.[1] Its three-dimensional nature and the ability to introduce stereocenters make it an attractive component for creating molecules with high specificity for their biological targets.[1] (3S)-(-)-3-Acetamidopyrrolidine, with its defined stereochemistry and functional groups, serves as a versatile starting material for the synthesis of more complex molecules in drug discovery programs.[6] For instance, derivatives of (S)-3-aminopyrrolidine have been explored as potential dual inhibitors of Abl and PI3K kinases, which are relevant targets in cancer therapy. While specific biological activities for (3S)-(-)-3-Acetamidopyrrolidine itself are not extensively documented in the provided results, its role as a chiral building block is of significant interest to researchers developing novel therapeutics.[6]
Logical Workflow for Synthesis and Purification
The general workflow for the preparation and purification of (3S)-(-)-3-Acetamidopyrrolidine can be summarized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride, CasNo.1246277-44-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C6H13ClN2O | CID 66570661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-(-)-3-ACETAMIDOPYRROLIDINE CAS#: 114636-31-6 [m.chemicalbook.com]
- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
